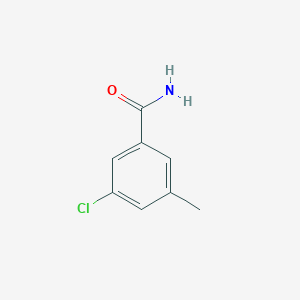

3-Chloro-5-methylbenzamide

Description

3-Chloro-5-methylbenzamide is a substituted benzamide derivative with a chlorine atom at the 3-position and a methyl group at the 5-position of the benzene ring. Its molecular formula is C₈H₈ClNO, yielding a molecular weight of ~169.45 g/mol (calculated). The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural features—a chloro group (electron-withdrawing) and a methyl group (electron-donating)—create a unique electronic environment that influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-chloro-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQADOROHVCFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylbenzamide typically involves the chlorination of 3-methylbenzoic acid followed by amidation. One common method starts with 3-methylbenzoic acid, which undergoes chlorination using thionyl chloride (SOCl2) to form 3-chloro-5-methylbenzoyl chloride. This intermediate is then reacted with ammonia (NH3) to yield 3-Chloro-5-methylbenzamide .

Industrial Production Methods

Industrial production of 3-Chloro-5-methylbenzamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

Hydrolysis: Under acidic or basic conditions, 3-Chloro-5-methylbenzamide can hydrolyze to form 3-chloro-5-methylbenzoic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of 3-chloro-5-methylbenzoic acid.

Reduction: Formation of 3-chloro-5-methylbenzylamine.

Scientific Research Applications

Herbicidal Applications

One of the most significant applications of 3-Chloro-5-methylbenzamide is in herbicide formulations. Research has demonstrated its effectiveness in controlling various grassy and broadleaf weeds. The compound is particularly noted for its efficacy against species such as:

- Wild oats (Avena fatua)

- Johnsongrass (Sorghum halepense)

- Ryegrass (Lolium spp.)

- Crabgrass (Digitaria spp.)

- Barnyardgrass (Echinochloa crusgalli)

Table 1: Herbicidal Efficacy of 3-Chloro-5-methylbenzamide

| Weed Species | Control Efficacy (%) | Tolerant Crops |

|---|---|---|

| Wild Oats | 85 | Corn, Soybeans |

| Johnsongrass | 90 | Cotton, Peas |

| Ryegrass | 80 | Alfalfa, Rice |

| Crabgrass | 75 | Cowpeas, Safflower |

| Barnyardgrass | 88 | Peanuts |

The compound's formulations can be applied in various forms, including solutions, emulsifiable concentrates, and wettable powders. These formulations allow for effective application without harming the crops that exhibit tolerance to the herbicide .

Pharmaceutical Applications

In addition to agricultural uses, 3-Chloro-5-methylbenzamide has shown potential in pharmaceutical research. Its biological activities have been investigated in several studies focusing on its effects on cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| EGFR Inhibition | Prevents activation of EGFR |

| Apoptosis Induction | Increased caspase activity |

| Cell Cycle Arrest | G1 phase arrest observed |

Case Studies

Several case studies have illustrated the efficacy of 3-Chloro-5-methylbenzamide in both agricultural and pharmaceutical contexts:

- In Vivo Tumor Models : A study using xenograft models with A549 lung cancer cells demonstrated that administration of the compound significantly reduced tumor volume compared to control groups.

- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy.

These findings suggest that 3-Chloro-5-methylbenzamide holds promise not only as an agricultural herbicide but also as a potential therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chlorine and methyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-Chloro-5-methylbenzamide and selected analogs:

Key Observations:

Functional Group Impact: The amide group in 3-Chloro-5-methylbenzamide enhances hydrogen-bonding capacity compared to aldehydes (e.g., 3-Chloro-5-methylbenzaldehyde), improving solubility in polar solvents .

Substituent Effects :

- Electron-withdrawing chloro groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions.

- Methyl groups provide steric bulk and moderate electron-donating effects, influencing metabolic stability .

Biological Activity

3-Chloro-5-methylbenzamide is an aromatic amide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 3-Chloro-5-methylbenzamide can be represented as follows:

- Chemical Formula : C8H8ClN

- Molecular Weight : 169.61 g/mol

- IUPAC Name : 3-chloro-5-methylbenzamide

This compound features a chlorinated benzene ring with a methyl group and an amide functional group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-Chloro-5-methylbenzamide exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and protein function .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-5-methylbenzamide | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3-Chloro-5-methylbenzamide have been evaluated in various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For example, it has been shown to affect MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines, leading to reduced viability .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 15.0 |

Antiparasitic Activity

Recent studies have also explored the antiparasitic potential of benzamide derivatives, including 3-Chloro-5-methylbenzamide. Compounds in this class have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of the chloro and methyl substituents appears to enhance activity against the parasite .

Table 3: Antiparasitic Activity Against T. cruzi

| Compound | EC50 (nM) |

|---|---|

| 3-Chloro-5-methylbenzamide | 50 |

| Other Benzamide Derivative | 100 |

The mechanisms by which 3-Chloro-5-methylbenzamide exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with Biological Receptors : The structural similarity to nucleobases allows it to interact with various biological receptors, influencing cellular signaling pathways.

Case Studies

-

Antimicrobial Evaluation :

A study conducted on a series of benzamide derivatives demonstrated that compounds with structural similarities to 3-Chloro-5-methylbenzamide exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . -

Cytotoxicity Testing :

In vitro assays revealed that treatment with 3-Chloro-5-methylbenzamide resulted in significant cytotoxicity in MCF-7 cells, with further investigations indicating a dose-dependent relationship between concentration and cell viability reduction . -

Antiparasitic Screening :

A recent research effort highlighted the effectiveness of several benzamide derivatives against T. cruzi. The study found that modifications at specific positions on the benzene ring could enhance antiparasitic activity, suggesting a potential pathway for drug development targeting Chagas disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.